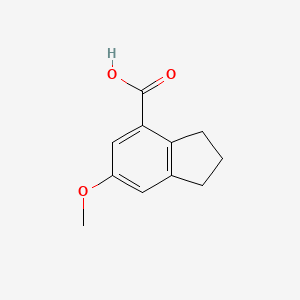
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid: is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a methoxy group at the 6th position, a dihydroindene core, and a carboxylic acid functional group at the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 6-methoxyindene.
Hydrogenation: The indene core is subjected to hydrogenation to form the dihydroindene structure.
Carboxylation: The carboxylic acid group is introduced at the 4th position through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of 6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid derivatives with oxidized functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Introduction of various substituents on the aromatic ring, leading to a range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of indene derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various diseases, including its potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy group and carboxylic acid functional group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyindene: Lacks the dihydro and carboxylic acid groups, making it less versatile in certain reactions.
2,3-Dihydro-1H-indene-4-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxy-2,3-dihydro-1H-indene: Lacks the carboxylic acid group, limiting its use in reactions requiring this functional group.
Uniqueness: 6-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to the combination of its methoxy group, dihydroindene core, and carboxylic acid functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-8-5-7-3-2-4-9(7)10(6-8)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZWGVASHOBNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
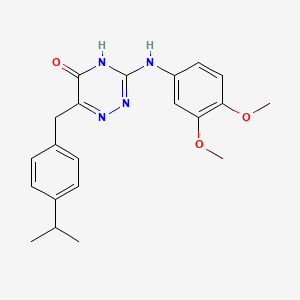
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)
![5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2358558.png)
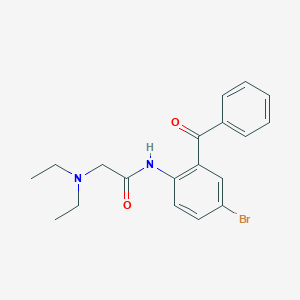
![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)
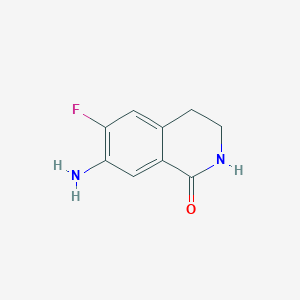
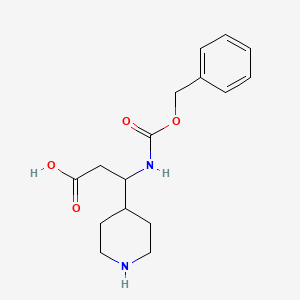
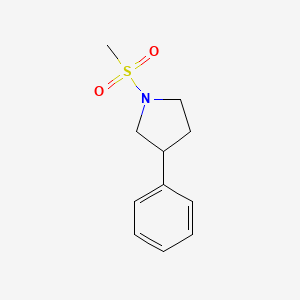
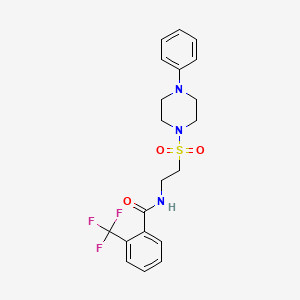

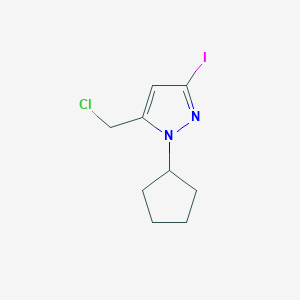
![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)
